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Compound of Interest

Compound Name: 3-(2-Ethylphenoxy)azetidine

CAS No.: 1177286-50-8

Cat. No.: B1437496 Get Quote

A Pharmacological Probe for Monoamine
Transporter Research[1]
Part 1: Introduction & Mechanism of Action
3-(2-Ethylphenoxy)azetidine is a specialized pharmacological probe belonging to the class of

3-aryloxyazetidines. These compounds are potent, high-affinity ligands for the Norepinephrine

Transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine

(NE) from the synaptic cleft.

Unlike non-selective tricyclic antidepressants, the constrained azetidine ring reduces

conformational flexibility, often enhancing selectivity for NET over the Serotonin Transporter

(SERT) and Dopamine Transporter (DAT). The ortho-ethyl substituent on the phenoxy ring

provides steric bulk that optimizes hydrophobic interactions within the S1 binding pocket of the

transporter.

Core Applications
Affinity Profiling: Determination of binding constants (

) for NET in competitive radioligand assays.

Functional Blockade: Inhibition of synaptosomal or cellular [³H]-NE uptake to study

noradrenergic signaling dynamics.
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Selectivity Screening: Differentiating NET-mediated effects from SERT/DAT pathways in

complex neural circuits.

Part 2: Physicochemical Properties & Handling
Chemical Identity:

IUPAC Name: 3-(2-ethylphenoxy)azetidine[1][2][3][4]

CAS Number: 1269052-48-3 (Hydrochloride salt)[1][2][3][4]

Molecular Weight: 191.27 g/mol (Free base) / 227.73 g/mol (HCl salt)

Solubility: Highly soluble in DMSO (>20 mM) and Water (>10 mM, often requires mild

warming).

Storage & Stability Protocol:

Lyophilized Powder: Store at -20°C. Stable for >2 years if desiccated.

Stock Solutions (10 mM): Dissolve in 100% DMSO. Aliquot into light-protective amber vials.

Store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

Working Solutions: Dilute stock 1:1000 into assay buffer immediately prior to use. Keep on

ice.

Part 3: Experimental Protocols
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the affinity (

) of 3-(2-Ethylphenoxy)azetidine for NET using a known radioligand (e.g., [³H]-Nisoxetine).

Reagents:

Membrane Source: HEK-293 cells stably expressing human NET (hNET) or Rat frontal

cortex homogenates.

Radioligand: [³H]-Nisoxetine (Final concentration: ~1-2 nM, near
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).

Non-Specific Binder: Desipramine (10 µM) or Mazindol.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to ~10-20 µg

protein/well.

Incubation: In a 96-well plate, add:

25 µL [³H]-Nisoxetine.

25 µL 3-(2-Ethylphenoxy)azetidine (Concentration range:

M to

M).

150 µL Membrane suspension.

Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/internalization) or 25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI)

using a cell harvester.

Wash: Wash filters 3x with ice-cold buffer.

Detection: Add scintillant and count in a Liquid Scintillation Counter (LSC).

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.
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Protocol B: Functional Uptake Inhibition Assay
Objective: Measure the ability of the probe to block the active transport of Norepinephrine.

Reagents:

Cells: CHO-K1 or HEK-293 cells expressing hNET.

Substrate: [³H]-Norepinephrine (levo-[7-³H]-norepinephrine).

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (100 µM) and

pargyline (100 µM) to prevent NE oxidation and metabolism.

Workflow:

Seeding: Plate cells at 50,000 cells/well in 24-well plates; grow to confluence.

Pre-incubation: Remove media, wash with warm KRH. Add 450 µL KRH containing 3-(2-
Ethylphenoxy)azetidine (various concentrations). Incubate 10 min at 37°C.

Transport Initiation: Add 50 µL [³H]-NE (Final conc: 50 nM). Incubate for exactly 5-8 minutes

at 37°C.

Note: Uptake must be linear during this window.

Termination: Aspirate buffer and immediately wash cells 3x with ice-cold KRH.

Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

Quantification: Transfer lysate to scintillation vials and count.

Interpretation: Plot % Uptake vs. Log[Inhibitor]. A sigmoidal dose-response curve indicates

competitive inhibition. The

reflects the functional potency.

Part 4: Visualization & Logic
Diagram 1: Pharmacological Interaction Map
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This diagram illustrates the structural logic of the probe and its interaction with the NET binding

site.
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Caption: Structural Pharmacophore Map. The azetidine nitrogen engages Asp-75 (essential for

binding), while the 2-ethylphenoxy tail occupies the hydrophobic S1 pocket, conferring affinity.

Diagram 2: Functional Assay Workflow
Step-by-step logic for the uptake inhibition protocol.
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Caption: Functional Uptake Assay Workflow. Critical timing at Step 3 ensures measurement of

initial uptake velocity.

Part 5: Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

High Non-Specific Binding Filter binding or lipophilicity.

Pre-soak GF/B filters in 0.5%

PEI for >2 hours. Use BSA

(0.1%) in buffer.

Low Signal-to-Noise Low transporter expression.

Validate membrane

with saturation binding. Ensure

cells are confluent.

Inconsistent IC50 Incubation time too long.

Reduce uptake time to 5

minutes to ensure linearity

(avoid equilibrium uptake).

Precipitation
High concentration in aqueous

buffer.

Do not exceed 1% DMSO final

concentration. Sonicate stock

solutions if frozen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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